![molecular formula C9H6BrNO B1272387 4-Bromoindole-3-carboxaldehyde CAS No. 98600-34-1](/img/structure/B1272387.png)
4-Bromoindole-3-carboxaldehyde
Overview
Description
4-Bromoindole-3-carboxaldehyde is a chemical compound with the molecular formula C9H6BrNO . It is also known by other names such as 4-Bromo-3-formylindole and 4-bromo-1H-indole-3-carbaldehyde . The compound has a molecular weight of 224.05 g/mol .
Molecular Structure Analysis
The IUPAC name for 4-Bromoindole-3-carboxaldehyde is 4-bromo-1H-indole-3-carbaldehyde . The InChI string representation is InChI=1S/C9H6BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H . The compound’s structure can be represented by the canonical SMILES string: C1=CC2=C(C(=C1)Br)C(=CN2)C=O .
Physical And Chemical Properties Analysis
4-Bromoindole-3-carboxaldehyde is a solid at 20 degrees Celsius . It is sensitive to light and air . The compound has a XLogP3-AA value of 2.2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound’s exact mass and monoisotopic mass are both 222.96328 g/mol .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-Bromoindole-3-carboxaldehyde: is a valuable precursor in the synthesis of various pharmaceutical compounds. Its reactivity, particularly the aldehyde group, allows for the construction of complex molecules that can serve as potent therapeutic agents. For instance, it can be used to synthesize indole derivatives that exhibit antitumor, antibacterial, antiviral, or antifungal activities . These derivatives are often considered “privileged structures” in medicinal chemistry due to their high-affinity binding to numerous biological receptors.
Biotechnological Applications
Advancements in biotechnology have enabled the use of 4-Bromoindole-3-carboxaldehyde in the production of value-added compounds through microbial cell factories. By employing engineered bacteria or fungi, it’s possible to convert this compound into various halogenated and oxygenated derivatives. These derivatives can then be used as natural colorants or possess bioactive properties with potential therapeutic applications .
Mechanism of Action
Target of Action
4-Bromoindole-3-carboxaldehyde, also known as 4-Bromo-3-formylindole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they have a broad range of targets.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Bromoindole-3-carboxaldehyde may interact with its targets to induce a variety of biological effects.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities . Therefore, it can be inferred that 4-Bromoindole-3-carboxaldehyde may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is suggested to have high gi absorption and is considered a cyp1a2 inhibitor . These properties could impact its bioavailability and therapeutic potential.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the bromination of indole carboxaldehydes significantly increases their potency . This suggests that chemical modifications, such as bromination, can influence the compound’s action and efficacy.
Safety and Hazards
4-Bromoindole-3-carboxaldehyde is harmful if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If swallowed, one should call a poison center or doctor . If it gets on the skin, it should be washed off with plenty of soap and water .
Future Directions
Indole derivatives like 4-Bromoindole-3-carboxaldehyde have potential applications in mitigating pathogenesis by inhibiting quorum sensing . Future research could explore the use of these compounds in combination with antibiotics for enhanced results . Additionally, the effect of bromination on the quorum sensing inhibiting capabilities of indole carboxaldehydes could be further investigated .
properties
IUPAC Name |
4-bromo-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFHZDRYAWZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376790 | |
Record name | 4-Bromoindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoindole-3-carboxaldehyde | |
CAS RN |
98600-34-1 | |
Record name | 4-Bromoindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Bromoindole-3-carboxaldehyde in recent research?
A1: 4-Bromoindole-3-carboxaldehyde has emerged as a valuable building block in synthesizing compounds with enhanced biological activity. Specifically, it has been successfully incorporated into matrine derivatives, a class of compounds known for their antiviral properties []. This aldehyde serves as a precursor to acylhydrazone functionalities, which are believed to improve binding affinity to biological targets due to their ability to act as both electron donors and acceptors [].
Q2: Could you provide an example of how 4-Bromoindole-3-carboxaldehyde has been used to synthesize a biologically active compound?
A2: Researchers successfully synthesized a potent anti-TMV (Tobacco Mosaic Virus) agent by reacting the N-benzyl-11-butanehydrazone of matrine with 4-Bromoindole-3-carboxaldehyde []. This compound demonstrated superior antiviral activity compared to the commercial antiviral agent Ribavirin and even rivaled the efficacy of Ningnanmycin, a highly effective antiviral agent []. This successful application highlights the potential of 4-Bromoindole-3-carboxaldehyde as a building block for developing novel antiviral agents.
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